molecular formula C10H15BrO B13479811 3-(3-Bromopropyl)spiro[3.3]heptan-1-one

3-(3-Bromopropyl)spiro[3.3]heptan-1-one

Katalognummer: B13479811
Molekulargewicht: 231.13 g/mol
InChI-Schlüssel: ASVFVLIMEOZNKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Bromopropyl)spiro[33]heptan-1-one is a chemical compound with the molecular formula C10H15BrO It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptan-1-one with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromopropyl)spiro[3.3]heptan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).

    Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Various substituted spiro[3.3]heptan-1-one derivatives.

    Reduction: Spiro[3.3]heptan-1-ol derivatives.

    Oxidation: Spiro[3.3]heptan-1-carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromopropyl)spiro[3.3]heptan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Bromopropyl)spiro[3.3]heptan-1-one largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is converted to an alcohol, altering the compound’s reactivity and properties. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Bromopropyl)spiro[3.3]heptan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other spiro compounds. The presence of the bromopropyl group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry.

Eigenschaften

Molekularformel

C10H15BrO

Molekulargewicht

231.13 g/mol

IUPAC-Name

1-(3-bromopropyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C10H15BrO/c11-6-1-3-8-7-9(12)10(8)4-2-5-10/h8H,1-7H2

InChI-Schlüssel

ASVFVLIMEOZNKD-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)C(CC2=O)CCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.